1-(4-chlorophenyl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole
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Overview
Description
1-(4-chlorophenyl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole is an organic compound that features a sulfonyl group attached to a chlorophenyl ring and two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole typically involves the following steps:
Formation of the pyrazole rings: This can be achieved through the cyclization of appropriate hydrazones and α-bromo ketones under mild conditions.
Attachment of the sulfonyl group: The sulfonyl group can be introduced via a sulfonylation reaction using reagents such as sulfonyl chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
1-(4-chlorophenyl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The pyrazole rings may also contribute to the compound’s biological activity by interacting with cellular receptors and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulfone: Similar in structure but lacks the pyrazole rings.
4,4’-Dichlorodiphenyl sulfone: Another related compound with similar sulfonyl and chlorophenyl groups.
Uniqueness
1-(4-chlorophenyl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole is unique due to the presence of both sulfonyl and pyrazole groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H19ClN6O2S |
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Molecular Weight |
430.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole |
InChI |
InChI=1S/C19H19ClN6O2S/c1-12-16(10-21-24(12)3)18-9-19(17-11-22-25(4)13(17)2)26(23-18)29(27,28)15-7-5-14(20)6-8-15/h5-11H,1-4H3 |
InChI Key |
PTRWTADAWWKVMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NN2S(=O)(=O)C3=CC=C(C=C3)Cl)C4=C(N(N=C4)C)C |
Origin of Product |
United States |
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